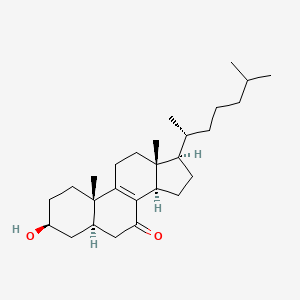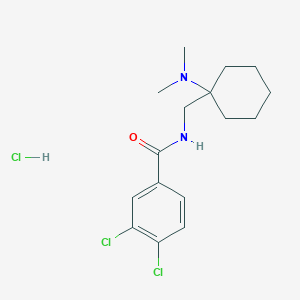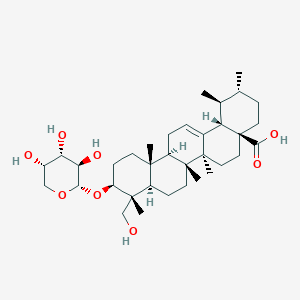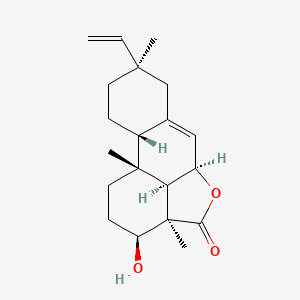
Neoglucobrassicin anion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neoglucobrassicin(1-) is an indolylmethylglucosinolate that is the conjugate base of neoglucobrassicin, obtained by deprotonation of the sulfo group. It is a conjugate base of a neoglucobrassicin.
Scientific Research Applications
1. Identification and Analysis in Plants
- Neoglucobrassicin is identified in various plants like Capparis spinosa and Brassica species. Advanced techniques like HPLC and mass spectral methods are used for its detection and analysis. These methods offer insights into its occurrence and distribution in plant species (Schraudolf, 1989), (Heaney & Fenwick, 1980).
2. Enhancement in Food Products
- Research has shown that treatments like methyl jasmonate can increase the levels of neoglucobrassicin in broccoli. This enhancement is retained even after cooking methods like boiling, steaming, or microwaving, suggesting potential health benefits in diet (Chiu, Matak, & Ku, 2020).
3. Isolation Techniques
- Improved isolation techniques for glucosinolates like neoglucobrassicin have been developed. These methods facilitate deeper studies into the naturally occurring compounds and their effects (Hanley, Heaney, & Fenwick, 1983).
4. Role in Plant Metabolism
- Studies have identified neoglucobrassicin in various tissues of plants like woad (Isatis tinctoria L.), suggesting its significance in plant metabolism and potential as an auxin precursor (Elliott & Stowe, 1971).
5. Transformation and Bioactive Compounds
- Research involving micellar electrokinetic capillary chromatography has examined the transformation of neoglucobrassicin into various bioactive compounds, including nitriles and ascorbigens, under different conditions. This highlights its potential role in health-related applications (Agerbirk, Olsen, & Sørensen, 1998).
6. Interaction with Microbiota
- A study in germfree and human microbiota-associated mice revealed that a significant portion of neoglucobrassicin is absorbed intact. This suggests the importance of understanding its interaction with gut microbiota for potential health benefits (Budnowski et al., 2015).
properties
Molecular Formula |
C17H21N2O10S2- |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
[(Z)-[2-(1-methoxyindol-3-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |
InChI |
InChI=1S/C17H22N2O10S2/c1-27-19-7-9(10-4-2-3-5-11(10)19)6-13(18-29-31(24,25)26)30-17-16(23)15(22)14(21)12(8-20)28-17/h2-5,7,12,14-17,20-23H,6,8H2,1H3,(H,24,25,26)/p-1/b18-13-/t12-,14-,15+,16-,17+/m1/s1 |
InChI Key |
PKKMITFKYRCCOL-JMZFCNQTSA-M |
Isomeric SMILES |
CON1C=C(C2=CC=CC=C21)C/C(=N/OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES |
CON1C=C(C2=CC=CC=C21)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES |
CON1C=C(C2=CC=CC=C21)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




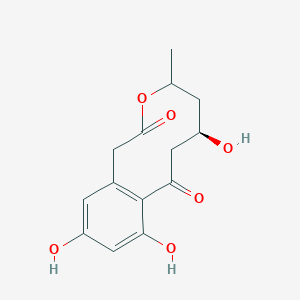
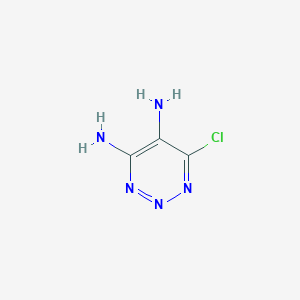
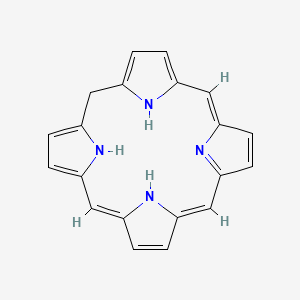

![3-(2-[(Z)-{3-(2-carboxyethyl)-5-[(Z)-(4-ethenyl-3-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)methyl]-4-methyl-2H-pyrrol-2-ylidene}methyl]-5-{(Z)-[(3E,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl}-4-methyl-1H-pyrrol-3-yl)propanoic acid](/img/structure/B1259305.png)
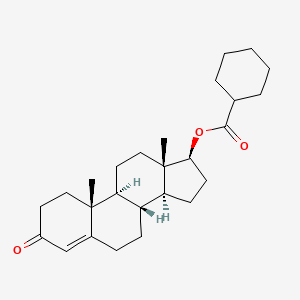
![(8R,9S,10S,13R,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1259308.png)
